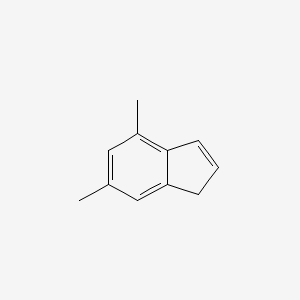

4,6-Dimethyl-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-8-6-9(2)11-5-3-4-10(11)7-8/h3,5-7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEPLAOSYPLFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CCC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176965 | |

| Record name | 4,6-Dimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22430-64-4 | |

| Record name | 4,6-Dimethyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22430-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022430644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIMETHYLINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3JQ9ZJF98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4,6-Dimethyl-1H-indene

Introduction

The indene framework, a polycyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, represents a privileged scaffold in both medicinal chemistry and materials science.[1] Substituted indenes and their hydrogenated indane counterparts are central structural motifs in a variety of biologically active molecules, including the well-known anti-inflammatory drug Sulindac, and naturally occurring compounds with potent immunosuppressive properties.[1][2] 4,6-Dimethyl-1H-indene, a specific isomer within this class, offers a unique substitution pattern that influences its electronic properties and steric profile. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will explore the molecule's fundamental characteristics, delve into its reactivity, and contextualize its utility with field-proven insights and experimental considerations.

Core Chemical and Physical Properties

This compound is an organic compound whose core properties are foundational to its handling, reactivity, and application. The presence of the two methyl groups on the benzene ring significantly influences its physical characteristics compared to the parent indene molecule.

References

An In-Depth Technical Guide to the Synthesis of 4,6-Dimethyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4,6-Dimethyl-1H-indene, a substituted indene of interest in medicinal chemistry and materials science. The primary focus is on a robust and well-documented multi-step synthesis commencing from readily available precursors. This guide delves into the mechanistic underpinnings of each reaction, offering detailed, step-by-step experimental protocols. The narrative emphasizes the rationale behind the choice of reagents and reaction conditions, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and key transformations are visualized using reaction scheme diagrams.

Introduction

Substituted indenes are a significant class of bicyclic hydrocarbons that form the core structure of various pharmacologically active molecules and advanced materials. Their unique electronic and steric properties make them valuable scaffolds in drug design and as ligands in catalysis. This compound, with its specific substitution pattern on the aromatic ring, presents a target of interest for the development of novel therapeutics and functional materials. This guide outlines a logical and efficient synthetic strategy to obtain this compound, focusing on a classical approach involving intramolecular cyclization followed by functional group manipulations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a pathway proceeding through the corresponding indanone. The carbon-carbon double bond in the five-membered ring can be introduced via dehydration of an alcohol (indanol), which in turn can be synthesized by the reduction of a ketone (indanone). The indanone core can be constructed through an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid. This leads to the key precursor, 3-(3,5-dimethylphenyl)propanoic acid.

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis of this compound is presented as a four-step process. Each step is described in detail, including the reaction mechanism, a step-by-step protocol, and a summary of quantitative data.

Step 1: Synthesis of 3-(3,5-Dimethylphenyl)propanoic acid

Reaction Scheme:

Caption: Synthesis of the carboxylic acid precursor.

Experimental Protocol:

-

Heck Reaction: To a solution of 3,5-dimethyliodobenzene (1 equivalent) and acrylic acid (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and triethylamine (2.5 equivalents).[1]

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a dilute solution of hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 3-(3,5-dimethylphenyl)acrylic acid, by recrystallization or column chromatography.

-

Reduction: Dissolve the purified 3-(3,5-dimethylphenyl)acrylic acid in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(3,5-dimethylphenyl)propanoic acid.

Quantitative Data Summary:

| Reagent | Molar Ratio | Notes |

| 3,5-Dimethyliodobenzene | 1 | |

| Acrylic Acid | 1.2 | |

| Palladium(II) Acetate | 0.02 | Catalyst |

| Triphenylphosphine | 0.04 | Ligand |

| Triethylamine | 2.5 | Base |

| 10% Palladium on Carbon | Catalytic | Hydrogenation catalyst |

| Hydrogen | Excess |

Step 2: Intramolecular Friedel-Crafts Acylation to 4,6-Dimethylindan-1-one

The synthesized 3-(3,5-dimethylphenyl)propanoic acid is cyclized to form the corresponding indanone via an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by a strong Lewis acid, such as aluminum chloride, or a strong protic acid like polyphosphoric acid (PPA). The reaction involves the formation of an acylium ion intermediate which then attacks the electron-rich aromatic ring.

Reaction Scheme:

Caption: Cyclization to form the indanone core.

Experimental Protocol:

-

Place 3-(3,5-dimethylphenyl)propanoic acid (1 equivalent) in a round-bottom flask equipped with a mechanical stirrer.

-

Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).

-

Heat the mixture with stirring to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4,6-dimethylindan-1-one can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:

| Reagent | Molar Ratio/Amount | Notes |

| 3-(3,5-Dimethylphenyl)propanoic acid | 1 | |

| Polyphosphoric Acid (PPA) | 10-20x by weight | Lewis acid and solvent |

Step 3: Reduction of 4,6-Dimethylindan-1-one to 4,6-Dimethylindan-1-ol

The ketone functionality of 4,6-dimethylindan-1-one is reduced to a secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is highly selective for ketones and aldehydes and is performed under mild conditions.

Reaction Scheme:

Caption: Reduction of the indanone to the corresponding indanol.

Experimental Protocol:

-

Dissolve 4,6-dimethylindan-1-one (1 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) in small portions to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,6-dimethylindan-1-ol.

-

The product can be purified by column chromatography if necessary.

Quantitative Data Summary:

| Reagent | Molar Ratio | Notes |

| 4,6-Dimethylindan-1-one | 1 | |

| Sodium Borohydride (NaBH₄) | 1.1 - 1.5 | Reducing agent |

| Methanol/Ethanol | - | Solvent |

Step 4: Dehydration of 4,6-Dimethylindan-1-ol to this compound

The final step in the synthesis is the acid-catalyzed dehydration of 4,6-dimethylindan-1-ol to introduce the double bond and form the target indene. A common and effective catalyst for this transformation is p-toluenesulfonic acid (PTSA). The reaction proceeds via an E1 mechanism involving the formation of a stable benzylic carbocation intermediate.

Reaction Scheme:

Caption: Final dehydration step to yield this compound.

Experimental Protocol:

-

Dissolve 4,6-dimethylindan-1-ol (1 equivalent) in a non-polar solvent such as toluene in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (0.05-0.1 equivalents).

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until all the starting alcohol has been consumed.

-

Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Quantitative Data Summary:

| Reagent | Molar Ratio | Notes |

| 4,6-Dimethylindan-1-ol | 1 | |

| p-Toluenesulfonic acid (PTSA) | 0.05 - 0.1 | Acid catalyst |

| Toluene | - | Solvent for azeotropic removal of water |

Alternative Synthetic Approach

An alternative synthesis of this compound has been briefly mentioned, starting from mesitylene (1,3,5-trimethylbenzene).[2] This route likely involves the formation of an indene ring system through a reaction with a suitable C2 synthon. While specific details are scarce in the readily available literature, this approach could involve the reaction of mesitylene with a species like dichloromethyl methyl ether in the presence of a strong Lewis acid to form a dimethyl-substituted benzaldehyde, followed by further steps to construct the five-membered ring. Another possibility is the reaction of mesitylene with a vinylidene precursor. This route, while potentially shorter, may suffer from regioselectivity issues and require more specialized reagents and conditions.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established four-step sequence involving the formation of a key carboxylic acid precursor, its intramolecular Friedel-Crafts acylation to an indanone, subsequent reduction to an indanol, and final dehydration. This pathway utilizes common and predictable organic transformations, making it accessible for synthetic chemists. The detailed protocols and mechanistic explanations provided in this guide are intended to facilitate the successful and reproducible synthesis of this valuable substituted indene for applications in research and development.

References

An In-Depth Technical Guide to 4,6-Dimethyl-1H-indene: Structure, Properties, and Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indene framework, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a privileged scaffold in medicinal chemistry and materials science. Its rigid structure and amenability to functionalization have made it a cornerstone for the development of a diverse array of bioactive molecules and functional materials. This guide provides a comprehensive technical overview of a specific, yet important, member of this family: 4,6-Dimethyl-1H-indene. While less explored than some of its more complex derivatives, understanding the fundamental properties and synthesis of this building block is crucial for its effective utilization in research and development. This document will delve into its chemical identity, structural characteristics, physicochemical properties, and potential applications, with a particular focus on its relevance to drug discovery and development.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is registered under the CAS Number 22430-64-4 .[1][2] The "1H" designation indicates the position of the saturated carbon atom in the five-membered ring, which is a key feature influencing its reactivity.

The molecular structure consists of a bicyclic system where a benzene ring is fused to a cyclopentene ring. Two methyl groups are substituted at positions 4 and 6 on the aromatic ring.

Molecular Formula: C₁₁H₁₂[3]

Molecular Weight: 144.21 g/mol [3]

The arrangement of the double bond within the five-membered ring and the position of the sp³-hybridized carbon are critical to its chemical behavior, particularly its potential to act as a ligand in organometallic chemistry and as a precursor in various organic transformations.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization.

Physical Properties

| Property | Value | Reference |

| Boiling Point | 229.1 °C at 760 mmHg | [4] |

| Density | 0.998 g/cm³ | [4] |

| Flash Point | 86.2 °C | [4] |

| Vapor Pressure | 0.107 mmHg at 25°C | [4] |

These properties suggest that this compound is a relatively high-boiling liquid under standard conditions. Its flash point indicates that it is a combustible liquid and should be handled with appropriate safety precautions.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of its spectra is not readily found, the following provides an expected analysis based on its structure and data for related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, allylic, and methyl protons. The chemical shifts and coupling constants would provide definitive evidence for the substitution pattern and the integrity of the indene core.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display eleven unique signals corresponding to each carbon atom in the molecule, confirming the overall carbon framework. The chemical shifts would differentiate between the aromatic, vinylic, and aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching vibrations of the aromatic and aliphatic protons, C=C stretching of the aromatic and cyclopentene rings, and C-H bending vibrations.[5][6]

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would provide further structural information through the characteristic loss of methyl groups and other fragments from the indene core.[7]

Synthesis and Reactivity

The synthesis of indene derivatives can be achieved through various strategies, often involving intramolecular cyclization reactions.[8][9]

Conceptual Synthetic Approach

A plausible and established method for the synthesis of substituted indenes involves the intramolecular cyclization of a suitable precursor. One such general strategy is the Friedel-Crafts acylation of a β-arylpropionic acid, followed by reduction and dehydration.

Caption: Generalized workflow for the synthesis of substituted indenes.

For the specific synthesis of this compound, a potential starting material could be 3-(3,5-dimethylphenyl)propanoic acid. This would undergo intramolecular cyclization to form the corresponding indanone, which can then be reduced and dehydrated to yield the final product. Another described, though less detailed, synthetic route involves the reaction of mesitylene in the presence of fluorenyl, pyridine, and naphthalene, proceeding through protonation of a methyl group followed by deprotonation at the benzylic position.[3]

Applications in Drug Development and Research

The indene scaffold is a key structural motif in numerous biologically active compounds.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, its role as a synthetic intermediate for more complex and pharmacologically active molecules is of significant interest to drug development professionals.

Potential as a Synthetic Building Block

This compound serves as a valuable building block for the synthesis of a variety of derivatives.[10] The methyl substitutions on the aromatic ring can influence the electronic and steric properties of the molecule, potentially modulating the biological activity of its derivatives. The cyclopentene portion of the molecule offers multiple sites for further functionalization, allowing for the introduction of diverse pharmacophores.

Relevance to Known Bioactive Indenes

The broader class of indene derivatives has demonstrated a wide range of pharmacological activities, including:

-

Anticancer Agents: Substituted indanones and dihydro-1H-indene derivatives have been investigated as tubulin polymerization inhibitors and for their anti-angiogenic properties.[11][12][13]

-

Anti-inflammatory Agents: Certain indane dimers and isoxazole-fused indanones have shown anti-inflammatory and antimicrobial activities.[1]

-

Central Nervous System (CNS) Agents: The indene framework is present in compounds with anxiolytic and adrenergic receptor agonist activities.[1]

The synthesis and study of derivatives of this compound could lead to the discovery of new compounds with similar or novel therapeutic applications.

Role in Asymmetric Catalysis

The indenyl ligand, the conjugate base of indene, is an important ligand in organometallic chemistry. Metal complexes bearing indenyl ligands have shown unique reactivity in catalysis, often exhibiting enhanced activity compared to their cyclopentadienyl analogues. This "indenyl effect" is attributed to the electronic and steric properties of the indenyl ligand. This compound can serve as a precursor to the corresponding dimethylindenyl ligand, which could be utilized in the development of new catalysts for asymmetric synthesis, a critical area in drug development.[14]

Caption: Potential research applications of this compound.

Safety and Handling

As a combustible liquid, this compound should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, while a relatively simple member of the indene family, holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its well-defined structure and predictable reactivity make it an attractive starting point for the construction of more complex molecules with potential therapeutic applications. Further exploration of its derivatives and its use in asymmetric catalysis could unlock new avenues for drug discovery and the development of novel synthetic methodologies. This guide provides a foundational understanding of this compound, intended to support and inspire further research and innovation in the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, CAS No. 22430-64-4 - iChemical [ichemical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. askthenerd.com [askthenerd.com]

- 8. researchgate.net [researchgate.net]

- 9. Indene synthesis [organic-chemistry.org]

- 10. Building blocks pour la synthèse organique | Minakem [minakem.com]

- 11. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. staff.cimap.res.in [staff.cimap.res.in]

- 13. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

Spectroscopic Data of 4,6-Dimethyl-1H-indene: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,6-Dimethyl-1H-indene, a substituted indene of interest in synthetic organic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships behind the observed spectral features, grounded in the principles of chemical structure and spectroscopy.

Introduction to this compound

This compound belongs to the indene family, a class of bicyclic aromatic hydrocarbons with a cyclopentadiene ring fused to a benzene ring. The strategic placement of methyl groups on the benzene moiety at positions 4 and 6 significantly influences its electronic properties and reactivity, making its unambiguous characterization crucial for its application in various research and development endeavors. Spectroscopic analysis provides the foundational data for confirming the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The interpretation of this spectrum relies on chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Multiplet | 2H | Aromatic (H5, H7) |

| ~6.5-6.7 | Multiplet | 1H | Olefinic (H2 or H3) |

| ~6.3-6.5 | Multiplet | 1H | Olefinic (H2 or H3) |

| ~3.3 | Singlet | 2H | Allylic (H1) |

| ~2.4 | Singlet | 3H | Methyl (C4-CH₃) |

| ~2.3 | Singlet | 3H | Methyl (C6-CH₃) |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are rationalized based on the electronic environment of each proton. The aromatic protons (H5 and H7) are expected to resonate in the downfield region (~7.0-7.2 ppm) due to the deshielding effect of the benzene ring current. The olefinic protons of the cyclopentadiene ring (H2 and H3) will also be in the downfield region, but at slightly higher field than the aromatic protons. Their exact chemical shifts and coupling patterns are influenced by their position relative to the double bond and the adjacent aromatic ring.

The allylic protons at the C1 position are anticipated to appear as a singlet around 3.3 ppm. The absence of adjacent protons results in a singlet multiplicity. The two methyl groups at positions C4 and C6 are expected to be sharp singlets in the typical aromatic methyl region (~2.3-2.4 ppm), with their distinct chemical shifts arising from their slightly different positions on the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~145 | Quaternary | C7a |

| ~143 | Quaternary | C3a |

| ~137 | Quaternary | C4 or C6 |

| ~135 | Quaternary | C4 or C6 |

| ~130 | Methine | C2 or C3 |

| ~128 | Methine | C5 or C7 |

| ~125 | Methine | C5 or C7 |

| ~120 | Methine | C2 or C3 |

| ~38 | Methylene | C1 |

| ~21 | Methyl | C4-CH₃ or C6-CH₃ |

| ~20 | Methyl | C4-CH₃ or C6-CH₃ |

Trustworthiness: Self-Validating Systems in NMR

The combination of ¹H and ¹³C NMR data, potentially supplemented with 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide a self-validating structural assignment. An HSQC experiment would directly correlate each proton signal to its attached carbon, while an HMBC experiment would reveal longer-range (2-3 bond) correlations, confirming the connectivity of the entire molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a fingerprint of the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic & Olefinic |

| 2950-2850 | C-H stretch | Methyl & Methylene |

| 1600-1450 | C=C stretch | Aromatic & Olefinic |

| 1450-1375 | C-H bend | Methyl & Methylene |

| 850-800 | C-H out-of-plane bend | Substituted Aromatic |

Authoritative Grounding: Key IR Absorptions

The IR spectrum is expected to show characteristic absorptions for the aromatic and olefinic C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and cyclopentadiene rings will be visible in the 1600-1450 cm⁻¹ region. The C-H bending vibrations provide further structural information, with the out-of-plane bending of the substituted aromatic ring being particularly diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₁H₁₂), the molecular weight is 144.21 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Interpretation |

| 144 | [M]⁺ | Molecular Ion |

| 129 | [M-CH₃]⁺ | Loss of a methyl group |

| 115 | [M-C₂H₅]⁺ | Loss of an ethyl group (rearrangement) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Expertise & Experience: Fragmentation Pathways

Upon electron ionization, this compound is expected to show a prominent molecular ion peak at m/z 144. A characteristic fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage, leading to the loss of a methyl group to form a stable cation at m/z 129. Further fragmentation and rearrangement could lead to the formation of other characteristic ions, such as the tropylium ion at m/z 91, a common fragment for alkylbenzenes.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of at least 12 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1 second.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of at least 220 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

IR Spectroscopy

-

Sample Preparation (Thin Film): Place a small drop of neat this compound (if liquid at room temperature) between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of at least m/z 40-200.

-

Maintain an appropriate source temperature (e.g., 200-250 °C) to ensure sample volatilization without thermal degradation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Visualization of Key Spectroscopic Correlations

The following diagrams illustrate the structure of this compound and the expected correlations in its NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

Caption: Predicted 2D NMR (HSQC/HMBC) correlations for this compound.

Conclusion

This technical guide has provided a detailed overview and interpretation of the predicted spectroscopic data for this compound. By integrating ¹H NMR, ¹³C NMR, IR, and MS data with fundamental spectroscopic principles, a comprehensive and self-consistent structural elucidation is achieved. The provided experimental protocols serve as a standardized methodology for the acquisition of high-quality data for this compound and its analogues. This guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of substituted indenes.

An In-depth Technical Guide to 4,6-Dimethyl-1H-indene (CAS No. 22430-64-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethyl-1H-indene, a substituted indene of significant interest in synthetic chemistry and materials science. This document delves into its chemical identity, physicochemical properties, proposed synthetic routes, and notable applications, particularly focusing on its role as a ligand in organometallic catalysis and a scaffold in medicinal chemistry. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective utilization of this compound in their respective fields.

Introduction: The Significance of the Indene Scaffold

The indene framework, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a privileged structure in both materials science and medicinal chemistry.[1] The inherent reactivity of the five-membered ring, coupled with the aromaticity of the benzene ring, provides a versatile platform for chemical modification. Substituted indenes, such as this compound, are crucial building blocks for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.[1] The strategic placement of methyl groups on the benzene ring, as in the case of this compound, can significantly influence the electronic and steric properties of the molecule, thereby modulating its reactivity and biological activity.

This guide will focus specifically on the 4,6-dimethyl substituted isomer, providing a detailed exploration of its characteristics and potential applications.

Chemical Identity and Physicochemical Properties

This compound is registered under the CAS number 22430-64-4.[2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 22430-64-4 | [2] |

| Molecular Formula | C₁₁H₁₂ | [3] |

| Molecular Weight | 144.21 g/mol | [3] |

| Boiling Point | 229.1 °C at 760 mmHg | [4] |

| Density | 0.998 g/cm³ | [4] |

| Flash Point | 86.2 °C | [4] |

| Vapor Pressure | 0.107 mmHg at 25°C | [4] |

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 4,6-Dimethyl-1-indanone

The key intermediate for the synthesis of this compound is 4,6-Dimethyl-1-indanone (CAS No. 1685-81-0).[5] A robust method for the preparation of substituted indanones is the intramolecular Friedel-Crafts acylation of a suitable phenylpropanoic acid derivative.[6] In this case, the likely starting material would be 3-(3,5-dimethylphenyl)propanoic acid.

Reaction Scheme:

Caption: Proposed synthesis of 4,6-Dimethyl-1-indanone.

Experimental Protocol (Proposed):

-

Acid Chloride Formation: 3-(3,5-dimethylphenyl)propanoic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) at room temperature. The reaction progress can be monitored by the cessation of gas evolution.

-

Intramolecular Friedel-Crafts Acylation: The crude acyl chloride is then subjected to an intramolecular Friedel-Crafts acylation. This is typically achieved by adding a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Work-up and Purification: The reaction is quenched by the slow addition of water or dilute acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The resulting crude 4,6-Dimethyl-1-indanone can be purified by column chromatography or recrystallization.

Step 2: Reduction of 4,6-Dimethyl-1-indanone to this compound

The reduction of the ketone functionality in 4,6-Dimethyl-1-indanone to the corresponding alkene is the final step in the synthesis of this compound. A common and effective method for this transformation is the Wolff-Kishner reduction or a modification thereof.

Reaction Scheme:

Caption: Reduction of 4,6-Dimethyl-1-indanone to the target indene.

Experimental Protocol (Proposed):

-

Hydrazone Formation and Reduction: 4,6-Dimethyl-1-indanone is heated with hydrazine hydrate in a high-boiling solvent, such as diethylene glycol, in the presence of a strong base like potassium hydroxide (KOH).

-

Reaction Monitoring and Work-up: The reaction is heated to a high temperature to facilitate the decomposition of the intermediate hydrazone and the formation of the alkene, with the evolution of nitrogen gas. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The final product, this compound, can be purified by vacuum distillation.

Spectroscopic Characterization (Representative Data)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the cyclopentene ring, and the aliphatic protons at the C1 position. The methyl groups would appear as sharp singlets in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the sp² hybridized carbons of the double bond in the five-membered ring, the sp³ hybridized carbon at the C1 position, and the carbons of the two methyl groups. A predicted 13C NMR spectrum for the parent indene molecule can be found in the ChemicalBook database, which can serve as a basis for estimating the shifts in the dimethylated analogue.[7]

-

Mass Spectrometry: The mass spectrum of the parent 1H-indene is available in the NIST WebBook, showing a prominent molecular ion peak.[8] For this compound, the molecular ion peak would be expected at m/z = 144.21. Fragmentation patterns would likely involve the loss of methyl groups and rearrangements of the indene core.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic and cyclopentene rings, and C-H bending vibrations.

Applications in Research and Development

The unique structural and electronic properties of substituted indenes, such as this compound, make them valuable in several areas of chemical research and development.

Medicinal Chemistry: A Scaffold for Drug Discovery

The indene scaffold is a recognized pharmacophore in drug discovery.[1] Indene derivatives have been investigated for a wide range of biological activities. For instance, indenylsulfonamides have been discovered to act as agonists for the 5-HT₆ serotonin receptor, a target for cognitive disorders.[9] The substitution pattern on the indene ring is crucial for modulating the affinity and efficacy at the receptor. The 4,6-dimethyl substitution pattern could be explored to fine-tune the lipophilicity and steric interactions of potential drug candidates, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. Furthermore, dihydro-1H-indene derivatives have been investigated as tubulin polymerization inhibitors with anti-angiogenic and antitumor potency.[10]

Organometallic Chemistry: The "Indenyl Effect" in Catalysis

In organometallic chemistry, the indenyl anion, the deprotonated form of indene, serves as a versatile ligand for transition metals.[11][12] Indenylmetal complexes often exhibit enhanced catalytic activity compared to their cyclopentadienyl analogues, a phenomenon known as the "indenyl effect".[13][14] This enhanced reactivity is attributed to the ability of the indenyl ligand to undergo ring-slippage (from η⁵ to η³ coordination), which can open up a coordination site on the metal center and facilitate substrate binding and catalytic turnover.

The presence of methyl groups on the six-membered ring of the indenyl ligand, as in the case of the 4,6-dimethylindenyl ligand, can further modulate the electronic and steric environment of the metal center. These modifications can influence the stability, reactivity, and selectivity of the resulting catalyst in various organic transformations, including C-C and C-N cross-coupling reactions.[14]

Workflow for Catalyst Development:

Caption: General workflow for the synthesis and application of an indenyl-based catalyst.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling indene and its derivatives should be followed. Indene itself is flammable and can cause skin and eye irritation. It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to consult the SDS for the parent compound, indene.

Conclusion

This compound represents a valuable and versatile chemical entity with significant potential in both medicinal chemistry and organometallic catalysis. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic methodologies. The strategic placement of the dimethyl groups on the indene core provides a unique opportunity for fine-tuning the properties of novel drug candidates and catalysts. This guide serves as a foundational resource for researchers and developers looking to explore the potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, CAS No. 22430-64-4 - iChemical [ichemical.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indene(95-13-6) 13C NMR spectrum [chemicalbook.com]

- 8. 1H-Indene, 4,7-dimethyl- [webbook.nist.gov]

- 9. Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indenylmetal Catalysis in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 4,6-Dimethyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethyl-1H-indene is an aromatic hydrocarbon belonging to the indene family. Its structure, characterized by a benzene ring fused to a cyclopentadiene ring with two methyl substituents, makes it a subject of interest in various fields of chemical research, including organic synthesis and materials science. A thorough understanding of its physical properties is fundamental for its effective application and for the development of new synthetic methodologies. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by established experimental protocols and safety considerations.

Molecular Structure and Properties

The structural formula of this compound is C₁₁H₁₂. The presence of the indene core, a non-benzenoid aromatic system, coupled with the methyl groups, influences its reactivity and physical behavior.

A summary of the core physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Boiling Point | 229.1 °C at 760 mmHg | [1] |

| Density | 0.998 g/cm³ | [1] |

| Flash Point | 86.2 °C | [1] |

| Vapor Pressure | 0.107 mmHg at 25°C | [1] |

| Melting Point | Not available | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | [3][4][5][6] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the cyclopentadiene ring, the allylic protons, and the protons of the two methyl groups. The chemical shifts and coupling constants would be characteristic of the substituted indene ring system.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each of the eleven carbon atoms in the molecule, providing a fingerprint of the carbon skeleton. The chemical shifts would differentiate between the aromatic, vinylic, allylic, and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic and methyl groups.

-

C=C stretching vibrations of the aromatic and cyclopentadiene rings.

-

C-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 144.21 g/mol . The fragmentation pattern would provide further structural information, likely involving the loss of methyl groups and fragmentation of the indene ring.

Experimental Protocols

Determination of Solubility in Organic Solvents

This protocol outlines a qualitative method to determine the solubility of this compound in various organic solvents.

Objective: To assess the solubility of this compound in a range of common organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol)

-

Small test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent.

-

If the solid has not completely dissolved, add another 1 mL of the solvent and repeat the agitation.

-

If the solid remains undissolved after the addition of a total of 3 mL of solvent, the compound is considered sparingly soluble or insoluble.

-

Repeat the procedure for each of the selected organic solvents.

-

Record the observations for each solvent.

Rationale: This systematic approach allows for a qualitative comparison of the solubility of this compound in solvents of varying polarity. The general principle of "like dissolves like" suggests that this nonpolar aromatic hydrocarbon will be more soluble in nonpolar solvents.[3][4]

Safety and Handling

As an aromatic hydrocarbon, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

This technical guide provides a summary of the key physical properties of this compound based on available data. While core properties such as boiling point and density have been reported, further experimental determination of the melting point and detailed spectroscopic analysis are necessary for a complete characterization of this compound. The provided experimental protocol for solubility determination offers a practical method for researchers to assess its behavior in various solvent systems, which is critical for its application in synthesis and materials science.

References

The 4,6-Dimethylindene Core: A Technical Guide to its Reactivity and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indene framework, a bicyclic system merging a benzene ring with a cyclopentadiene moiety, is a cornerstone in the synthesis of complex organic molecules, organometallic catalysts, and pharmacologically active agents.[1][2] Among its many derivatives, the 4,6-dimethylindene core presents a unique substitution pattern that significantly influences its electronic properties and reactivity. This guide, intended for senior application scientists and drug development professionals, provides a comprehensive exploration of the 4,6-dimethylindene core. We will delve into its synthesis, explore its reactivity in key organic transformations, and discuss its potential as a ligand in catalysis and a scaffold in medicinal chemistry. This document moves beyond a simple recitation of facts, offering insights into the causal relationships that govern its chemical behavior and providing detailed, field-proven experimental methodologies where available.

Structural and Spectroscopic Characterization

The 4,6-dimethylindene molecule, with the chemical formula C₁₁H₁₂, possesses a molecular weight of 144.21 g/mol .[3][4][5] The strategic placement of the two methyl groups on the benzene ring at positions 4 and 6 has a profound impact on the electron density distribution within the molecule, thereby dictating its reactivity.

Table 1: Physicochemical Properties of 4,6-Dimethyl-1H-indene

| Property | Value | Source |

| CAS Number | 22430-64-4 | [3] |

| Molecular Formula | C₁₁H₁₂ | [3][5] |

| Molecular Weight | 144.21 g/mol | [3][4][5] |

| Boiling Point | 229.1 °C at 760 mmHg | [3] |

| Density | 0.998 g/cm³ | [3] |

| Flash Point | 86.2 °C | [3] |

Spectroscopic Data:

1H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, allylic, and methyl protons. The aromatic protons at positions 5 and 7 would likely appear as singlets. The protons on the five-membered ring (C1, C2, and C3) would exhibit characteristic shifts and coupling patterns. The two methyl groups at C4 and C6 would each give rise to a singlet, likely in the range of δ 2.2-2.5 ppm.

13C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display 11 unique signals corresponding to the carbon atoms in the molecule. The methyl carbons would appear at high field, while the aromatic and vinylic carbons would be found at lower field. The quaternary carbons of the benzene ring and the C3a and C7a carbons would also be identifiable.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of 4,6-dimethylindene would feature characteristic C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region. The presence of the methyl groups would be indicated by C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Synthesis of the 4,6-Dimethylindene Core

The primary route to this compound involves the cyclization of a substituted aromatic precursor. A common and effective method is the intramolecular Friedel-Crafts acylation of a suitable arylpropanoic acid to form the corresponding indanone, followed by reduction and dehydration.

Synthesis of 4,6-Dimethyl-1-indanone

The synthesis of the key intermediate, 4,6-dimethyl-1-indanone, can be achieved through a Friedel-Crafts acylation of m-xylene with a suitable three-carbon acylating agent. A more controlled and widely applicable method involves the intramolecular cyclization of 3-(2,4-dimethylphenyl)propanoic acid.

Workflow for the Synthesis of 4,6-Dimethyl-1-indanone:

Caption: Synthesis of 4,6-Dimethyl-1-indanone.

Reduction of 4,6-Dimethyl-1-indanone to this compound

The conversion of the indanone to the indene can be accomplished in a two-step sequence involving reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration.

Experimental Protocol: Synthesis of this compound from 4,6-Dimethyl-1-indanone

-

Reduction to 4,6-Dimethyl-1-indanol:

-

To a stirred solution of 4,6-dimethyl-1-indanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,6-dimethyl-1-indanol.

-

-

Dehydration to this compound:

-

Dissolve the crude 4,6-dimethyl-1-indanol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Reactivity of the 4,6-Dimethylindene Core

The reactivity of the 4,6-dimethylindene core is governed by the interplay of the aromatic benzene ring and the reactive five-membered ring. The methyl groups at positions 4 and 6 are electron-donating, which activates the benzene ring towards electrophilic aromatic substitution. The five-membered ring contains a readily abstractable allylic proton at the C1 position, leading to the formation of the corresponding indenyl anion.

Electrophilic Aromatic Substitution

The electron-rich nature of the benzene ring in 4,6-dimethylindene makes it susceptible to electrophilic attack. The directing effects of the alkyl substituents and the fused five-membered ring will influence the regioselectivity of these reactions. The positions ortho and para to the methyl groups (C5 and C7, and C3 - although part of the five-membered ring) are electronically activated. However, steric hindrance from the adjacent methyl group and the fused ring will play a significant role. Therefore, substitution at the C5 and C7 positions is generally favored.

Expected Regioselectivity in Electrophilic Aromatic Substitution:

References

- 1. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Thermal Stability of 4,6-Dimethyl-1H-indene

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the thermal stability of 4,6-Dimethyl-1H-indene. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to establish a robust, first-principles-based experimental strategy. We will detail the theoretical underpinnings of indene derivative stability, present a suite of validated analytical protocols, and explain the causal logic behind each experimental choice. The methodologies described herein are designed to generate a holistic and reliable thermal profile of the target molecule, encompassing decomposition kinetics, mechanistic insights, and predictive stability assessments. This guide serves as a blueprint for characterizing not only this compound but also other novel indene derivatives where established thermal data is sparse.

Introduction: The Significance of Thermal Stability for Indene Scaffolds

The indene framework is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials. This compound, a substituted derivative, represents a key building block whose utility is fundamentally linked to its chemical and physical stability. Thermal stability, in particular, is a critical parameter that dictates the compound's viability across its lifecycle—from synthesis and purification (e.g., distillation) to formulation, storage, and ultimately, its application. An uncharacterized thermal profile introduces significant risk, including potential for energetic decomposition, formation of unknown impurities, and loss of material integrity.

This guide provides the necessary theoretical context and a practical, multi-technique workflow to rigorously define the thermal stability of this compound.

Theoretical Framework: Predicting the Thermal Behavior of this compound

While specific high-temperature studies on this compound are not extensively documented, a predictive understanding can be built from the known behavior of the parent indene molecule and the principles of physical organic chemistry.

2.1 The Indene Core: The parent indene molecule is known to undergo complex reactions at elevated temperatures. Its decomposition is dominated by the formation of the highly stable indenyl radical, which serves as a platform for polycyclic aromatic hydrocarbon (PAH) growth. Thermal isomerization processes are also documented for indene derivatives, often involving shifts of the double bond within the five-membered ring.

2.2 Influence of Methyl Substituents: The presence of two methyl groups on the benzene ring at the 4- and 6-positions is expected to influence the molecule's stability. As electron-donating groups, they increase the electron density of the aromatic system. This may subtly alter the bond dissociation energies within the molecule compared to unsubstituted indene. However, the primary decomposition pathways are likely to remain centered on the more reactive five-membered ring.

2.3 Potential Thermal Decomposition Pathways: Based on this framework, we can hypothesize several potential degradation pathways for this compound upon heating:

-

Isomerization: A-hydride shift could lead to the formation of 4,6-Dimethyl-2H-indene, a less stable isomer, which may be a prelude to further decomposition.

-

Dimerization/Polymerization: Like many unsaturated cyclic hydrocarbons, indene derivatives can undergo thermally induced oligomerization, especially in the condensed phase.

-

Radical-Mediated Decomposition: At higher temperatures, homolytic cleavage, likely initiated at the allylic C-H bonds of the five-membered ring, could lead to the formation of a dimethyl-substituted indenyl radical. This resonantly stabilized radical can then participate in a cascade of further reactions.

-

Fragmentation: Under pyrolytic conditions, fragmentation of the ring system can occur, leading to the evolution of smaller hydrocarbon molecules.

A Validated Experimental Workflow for Thermal Stability Assessment

To move from hypothesis to empirical fact, a multi-technique approach is required. Each technique provides a unique piece of the puzzle, and together they form a self-validating system for characterization. The overall strategy is outlined below.

Caption: A comprehensive workflow for thermal stability analysis.

Protocol 1: Purity and Identity Confirmation

Rationale: The presence of impurities, such as residual solvents or synthesis byproducts, can dramatically alter the apparent thermal stability of a compound. Therefore, establishing the purity and confirming the identity of the starting material is a non-negotiable first step.

Methodology:

-

Nuclear Magnetic Resonance (NMR):

-

Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

-

Confirm that the observed chemical shifts, coupling constants, and integration values match the structure of this compound.

-

Check for the absence of significant impurity peaks.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Employ a non-polar capillary column (e.g., DB-5).

-

Use a temperature program that adequately resolves potential impurities (e.g., 50°C hold for 2 min, ramp at 10°C/min to 300°C).

-

The primary peak should correspond to the molecular weight of this compound (144.21 g/mol ). The fragmentation pattern should be consistent with the structure.

-

Quantify purity by peak area percentage. A purity level of >98% is recommended for thermal analysis.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).

-

Use a UV detector set to a wavelength where the chromophore absorbs strongly.

-

This provides an orthogonal purity assessment to GC-MS.

-

Protocol 2: Thermogravimetric Analysis (TGA)

Rationale: TGA provides a quantitative measure of mass loss as a function of temperature. It is the primary tool for determining the onset temperature of decomposition or volatilization. Conducting the experiment in both inert and oxidative atmospheres allows for differentiation between thermal and thermo-oxidative degradation pathways.

Methodology:

-

Sample Preparation: Place 5-10 mg of the confirmed pure sample into a ceramic or platinum TGA pan.

-

Atmosphere:

-

Run 1 (Inert): Purge the instrument with high-purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

Run 2 (Oxidative): Purge with dry air at the same flow rate.

-

-

Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature at a controlled rate of 10°C/min up to a final temperature of 600°C. A linear heating rate is crucial for kinetic analysis.

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of mass loss (T_onset), defined as the temperature at which a significant deviation from the baseline is observed.

-

Record the temperature of the maximum rate of mass loss from the derivative curve (DTG).

-

Note the percentage of residual mass at the end of the experiment.

-

Protocol 3: Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It identifies thermal events like melting, crystallization, and decomposition, and quantifies the energy associated with them. A sharp exotherm following a melt is a classic signature of decomposition and a critical indicator of a potential thermal hazard.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or copper DSC pan. Crimp the pan with a lid; a pinhole in the lid is recommended to allow any evolved gases to escape, preventing pan rupture.

-

Atmosphere: Purge with an inert gas (e.g., nitrogen) at 50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., 0°C) to observe any low-temperature phase transitions.

-

Ramp the temperature at 10°C/min to a point beyond the decomposition temperature identified by TGA.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify and integrate the peak for the melting endotherm to determine the melting point (T_m) and enthalpy of fusion (ΔH_fus).

-

Identify the onset temperature of any exothermic event, which typically corresponds to decomposition (T_decomp).

-

Integrate the decomposition exotherm to determine the enthalpy of decomposition (ΔH_decomp). A large, sharp exotherm can indicate a significant safety hazard.

-

Mechanistic Insights and Predictive Stability

Protocol 4: Evolved Gas Analysis (EGA) via TGA-MS

Rationale: Identifying the molecules that evolve during decomposition is crucial for elucidating the degradation mechanism. Coupling the TGA to a mass spectrometer (MS) allows for real-time analysis of the off-gas, correlating specific mass fragments with each mass loss step observed in the TGA.

Methodology:

-

Instrumentation: Use a TGA instrument interfaced with a quadrupole mass spectrometer via a heated transfer line.

-

Experiment: Run a TGA experiment as described in Protocol 2 (typically under an inert helium atmosphere for better MS sensitivity).

-

Data Analysis:

-

Monitor the ion currents for specific mass-to-charge ratios (m/z) as a function of temperature.

-

For example, the evolution of methane (m/z 16, 15) or toluene (m/z 91, 92) could indicate fragmentation involving the methyl groups.

-

Correlate the temperature of maximum ion current for a given fragment with the DTG peaks from the TGA to assign evolved species to specific decomposition steps.

-

Protocol 5: Isothermal Kinetic Analysis

Rationale: Dynamic TGA/DSC scans are excellent for screening but can overestimate stability under long-term, lower-temperature conditions. Isothermal experiments, where the sample is held at a fixed temperature, provide data that can be used to build kinetic models for predicting long-term stability and shelf-life.

Methodology:

-

Temperature Selection: Choose three to four temperatures below the dynamic T_onset determined by TGA (e.g., if T_onset is 220°C, select 180°C, 190°C, and 200°C).

-

Experimental Setup:

-

Place multiple, accurately weighed samples of this compound in sealed vials.

-

Place the vials in ovens maintained at the selected isothermal temperatures.

-

-

Time-Point Analysis:

-

At regular time intervals, remove a vial from each oven.

-

Allow it to cool, then dissolve the contents in a known volume of solvent.

-

Analyze the solution by HPLC (using the method from Protocol 1) to quantify the remaining percentage of this compound.

-

-

Kinetic Modeling:

-

For each temperature, plot the concentration of the parent compound versus time and determine the reaction order and the rate constant (k).

-

Construct an Arrhenius plot by plotting ln(k) versus 1/T (in Kelvin).

-

The slope of this plot is equal to -Ea/R, allowing for the calculation of the activation energy (Ea) for the decomposition process. This Ea can then be used to predict the rate of decomposition at any other temperature (e.g., storage or processing conditions).

-

Data Synthesis and Reporting

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Summary of Thermal Analysis Data for this compound

| Parameter | Method | Conditions | Result |

| Purity | GC-MS | - | >98% |

| Melting Point (T_m) | DSC | 10°C/min, N₂ | e.g., 55-58°C |

| Enthalpy of Fusion (ΔH_fus) | DSC | 10°C/min, N₂ | e.g., 85 J/g |

| T_onset (5% mass loss) | TGA | 10°C/min, N₂ | e.g., 215°C |

| T_onset (5% mass loss) | TGA | 10°C/min, Air | e.g., 205°C |

| Decomposition Onset (T_decomp) | DSC | 10°C/min, N₂ | e.g., 225°C |

| Enthalpy of Decomposition (ΔH_decomp) | DSC | 10°C/min, N₂ | e.g., -450 J/g |

| Major Evolved Species (T < 300°C) | TGA-MS | 10°C/min, He | e.g., m/z 144, 129 |

| Activation Energy (Ea) | Isothermal HPLC | 180-200°C | e.g., 150 kJ/mol |

Note: Italicized values are hypothetical examples for illustrative purposes.

Conclusion

This guide has outlined a comprehensive, multi-faceted strategy for the definitive characterization of the thermal stability of this compound. By systematically employing techniques from purity analysis to TGA, DSC, EGA, and isothermal kinetics, a researcher can build a complete and trustworthy thermal profile. This profile is essential for ensuring the safe handling, processing, and storage of the material, and for predicting its behavior under various thermal stresses encountered in research and development. The logic and protocols presented here provide a robust template for the evaluation of new chemical entities, ensuring that decisions are based on sound, empirical data.

Solubility Profile of 4,6-Dimethyl-1H-indene in Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers

Abstract

4,6-Dimethyl-1H-indene, a substituted aromatic hydrocarbon, is a valuable building block in organic synthesis and materials science. Its utility in these fields is fundamentally governed by its physical properties, paramount among which is its solubility in various organic solvents. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical solubility data in public literature, this document establishes a robust theoretical framework based on molecular structure and intermolecular forces to predict its behavior across a spectrum of common laboratory solvents. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility for reaction design, purification, and formulation development.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₁H₁₂ and a molecular weight of approximately 144.21 g/mol .[1] Its structure consists of a benzene ring fused to a cyclopentene ring, with two methyl groups substituted on the benzene ring at positions 4 and 6. This molecular architecture is foundational to its chemical and physical properties.

The indene scaffold itself is a significant structural motif in numerous biologically active molecules and natural products.[2][3] Derivatives of indene are explored for a wide range of pharmaceutical applications, including their potential as anticancer agents and acetylcholinesterase inhibitors for Alzheimer's disease.[4][5] For any application, from synthesis to biological screening, understanding and controlling the compound's solubility is a critical first step. Solubility dictates the choice of reaction media, affects reaction kinetics, is the cornerstone of purification techniques like crystallization, and is a crucial parameter in formulation for drug delivery.

This guide will first deconstruct the molecular features of this compound to predict its solubility and then provide a rigorous methodology for its empirical determination.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is the primary heuristic for predicting solubility.[6] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Molecular Structure Analysis

The this compound molecule is predominantly non-polar. Its key structural features are:

-